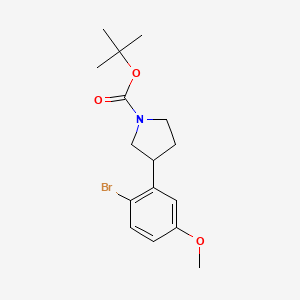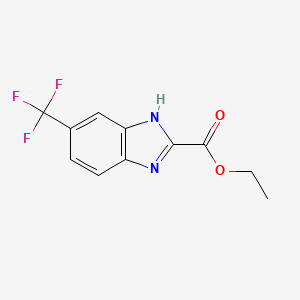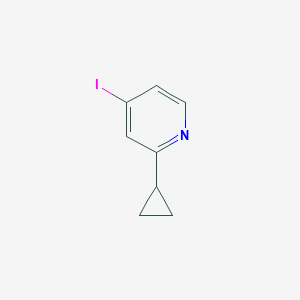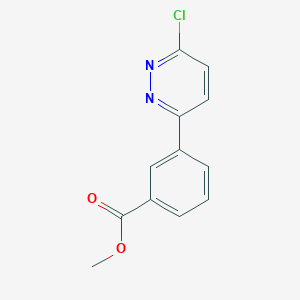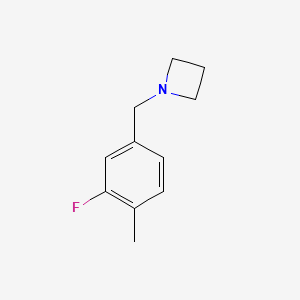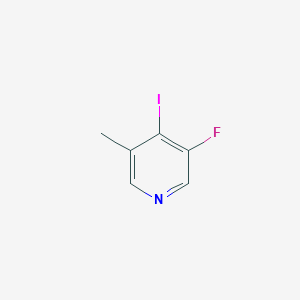
3-Fluoro-4-iodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 5-methylpyridine followed by selective fluorination and iodination. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-iodo-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-Fluoro-4-iodo-5-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Agrochemicals: Used in the synthesis of herbicides and insecticides due to its ability to interact with biological targets.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 3-Fluoro-4-iodopyridine
- 2-Chloro-4-iodo-5-methylpyridine
Uniqueness
3-Fluoro-4-iodo-5-methylpyridine is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H5FIN |
|---|---|
Peso molecular |
237.01 g/mol |
Nombre IUPAC |
3-fluoro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5FIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Clave InChI |
DYFLJISLQVFRCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


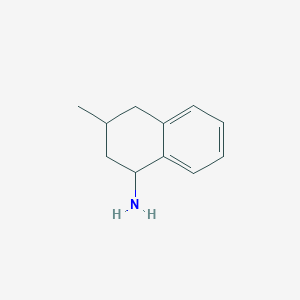
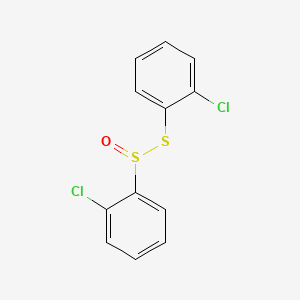

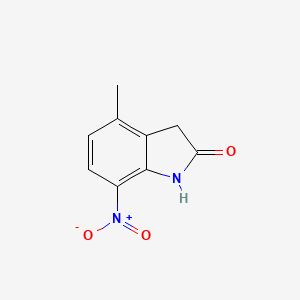
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

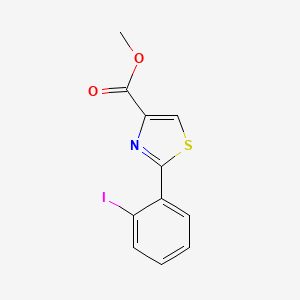
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
